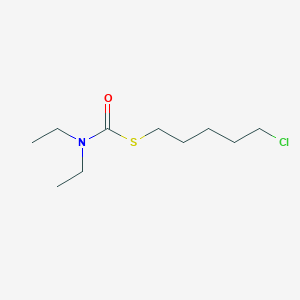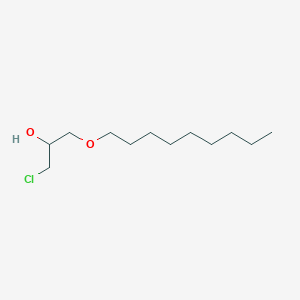![molecular formula C18H14O7S2 B14411160 4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol CAS No. 86571-18-8](/img/structure/B14411160.png)
4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenol groups connected through a sulfonyl linkage, which imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl linkage can be reduced to sulfides using reducing agents.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and thiols.
Substitution: Alkylated or acylated phenol derivatives.
科学的研究の応用
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The sulfonyl linkage and phenol groups play a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4,4’-[(4-Hydroxy-1,3-phenylene)bis(propane-2,2-diyl)]diphenol
- 4,4’-[(4-Hydroxy-1,3-phenylene)bis(methylene)]diphenol
- 4,4’-[(4-Hydroxy-1,3-phenylene)bis(ethane-1,2-diyl)]diphenol
Uniqueness
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol is unique due to its sulfonyl linkage, which imparts distinct chemical reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
特性
CAS番号 |
86571-18-8 |
|---|---|
分子式 |
C18H14O7S2 |
分子量 |
406.4 g/mol |
IUPAC名 |
2,4-bis[(4-hydroxyphenyl)sulfonyl]phenol |
InChI |
InChI=1S/C18H14O7S2/c19-12-1-5-14(6-2-12)26(22,23)16-9-10-17(21)18(11-16)27(24,25)15-7-3-13(20)4-8-15/h1-11,19-21H |
InChIキー |
NUXBTPZDSWMOFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


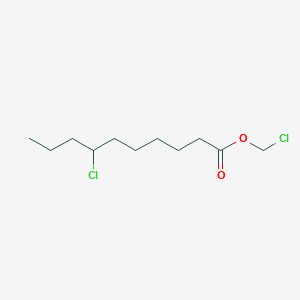
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
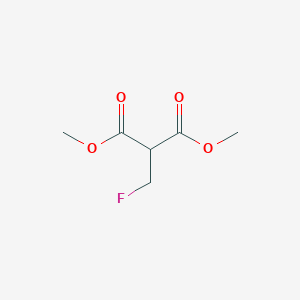
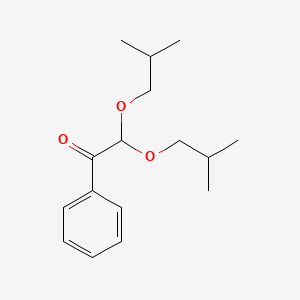
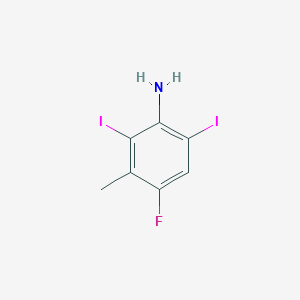

![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)
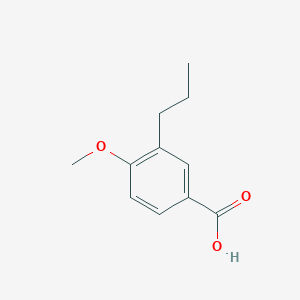
![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
